![molecular formula C12H15Cl2NO2 B1367230 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 52210-49-8](/img/structure/B1367230.png)
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Overview
Description
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, commonly referred to as CM-DMIH, is an organic compound that is used in laboratory experiments for its unique properties. CM-DMIH is a member of the isoquinoline family, which is a heterocyclic aromatic organic compound that is composed of a six-membered benzene ring fused to a nitrogen-containing pyridine ring. CM-DMIH is a colorless, odourless, crystalline compound that is soluble in water and alcohol. It has a melting point of 189-190 °C and a boiling point of 347 °C.
Scientific Research Applications
Synthesis and Biological Activity
- Antiarrhythmic, Anticonvulsant, and Analgesic Activity : Research by Mikhailovskii et al. (2018) found that water-soluble 1-chloromethylisoquinoline hydrochlorides exhibit antiarrhythmic activity and are active against corazole-induced convulsions. Additionally, 1-dichloromethylisoquinolines displayed analgesic effects comparable to metamizole sodium (Mikhailovskii et al., 2018).
Chemical Structure and Applications
- Tautomeric Conversions : A study by Davydov et al. (1995) explored the effects of 6- and 7-substituents on the structure and tautomeric conversion of dihydroisoquinolines. They found that these substituents change the molecular conformation and redistribute electron density (Davydov et al., 1995).
Synthesis Techniques and Derivatives
- Synthesis of Pyrimidoisoquinolines : Research by Granik et al. (1982) investigated the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, leading to the synthesis of various hydrochlorides and pyrimidoisoquinolines (Granik et al., 1982).
Pharmacological Properties
- Local Anesthetic Activity and Acute Toxicity : A study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. They found that these compounds exhibit high local anesthetic activity and variable hepatotoxicity (Azamatov et al., 2023).
properties
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYUFVXBYMPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508812 | |
Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52210-49-8 | |
Record name | NSC64283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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